molecular formula C22H23FN2O4S2 B6507685 N2-(4-ethoxyphenyl)-5-(4-fluorobenzoyl)-3-(propane-1-sulfonyl)thiophene-2,4-diamine CAS No. 890794-16-8

N2-(4-ethoxyphenyl)-5-(4-fluorobenzoyl)-3-(propane-1-sulfonyl)thiophene-2,4-diamine

Cat. No.: B6507685
CAS No.: 890794-16-8
M. Wt: 462.6 g/mol
InChI Key: ORSKWBZOTDGGNJ-UHFFFAOYSA-N
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Description

N2-(4-ethoxyphenyl)-5-(4-fluorobenzoyl)-3-(propane-1-sulfonyl)thiophene-2,4-diamine is a useful research compound. Its molecular formula is C22H23FN2O4S2 and its molecular weight is 462.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.10832773 g/mol and the complexity rating of the compound is 686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-amino-5-(4-ethoxyanilino)-4-propylsulfonylthiophen-2-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O4S2/c1-3-13-31(27,28)21-18(24)20(19(26)14-5-7-15(23)8-6-14)30-22(21)25-16-9-11-17(12-10-16)29-4-2/h5-12,25H,3-4,13,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSKWBZOTDGGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C(SC(=C1N)C(=O)C2=CC=C(C=C2)F)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(4-ethoxyphenyl)-5-(4-fluorobenzoyl)-3-(propane-1-sulfonyl)thiophene-2,4-diamine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.

Anticancer Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer properties. In vitro studies demonstrate that these compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines.

Key Findings:

  • Mechanism of Action: The compound interacts with cellular pathways involved in apoptosis and cell cycle regulation. It has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
  • Case Study: A study involving the treatment of breast cancer cell lines with this compound revealed a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial activity against various pathogens.

In Vitro Studies:

  • Bacterial Activity: The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated potent antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
PathogenMIC (µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus8Gentamicin16
Escherichia coli16Ciprofloxacin32

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects that may contribute to its overall therapeutic potential.

Mechanism:

  • Inflammatory Pathways: It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This inhibition suggests that the compound could be beneficial in treating inflammatory diseases .

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